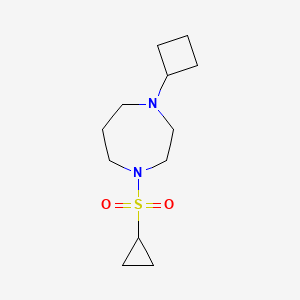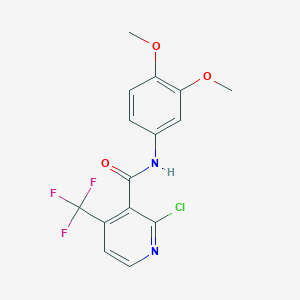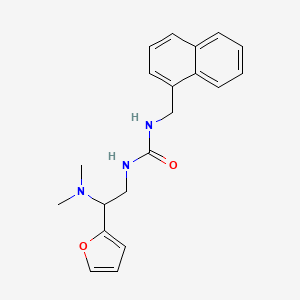
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, also known as DFNU, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DFNU is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including gene expression, cell proliferation, and apoptosis.
Mechanism of Action
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea inhibits CK2 activity by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to inhibit tumor growth and induce apoptosis. Inflammatory cells, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neuronal cells, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have neuroprotective effects, preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have low toxicity, making it a safe tool for in vitro and in vivo experiments. However, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo. Additionally, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has a short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
For 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea include the development of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea derivatives with improved potency and selectivity and the use of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea as a tool for studying the role of CK2 in various diseases.
Synthesis Methods
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can be synthesized through a multi-step process, which involves the reaction of furfurylamine with 1,2-dichloroethane to form 1-(2-furyl)-2-chloroethane. The resulting compound is then reacted with dimethylamine to form 1-(2-furyl)-2-(dimethylamino)ethane. The final step involves the reaction of 1-(2-furyl)-2-(dimethylamino)ethane with naphthalen-1-ylmethylisocyanate to form 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential therapeutic applications. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to inhibit CK2 activity, leading to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)18(19-11-6-12-25-19)14-22-20(24)21-13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVWWKKPLPOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


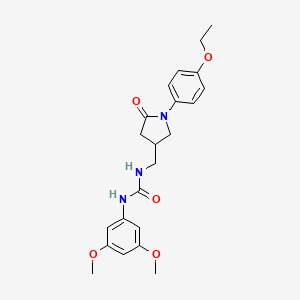
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
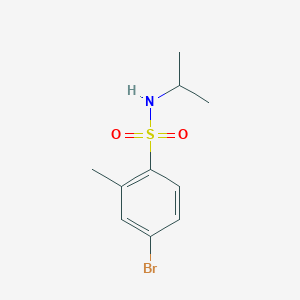
![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
